molecular formula C16H27N3O2 B2782614 1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1421513-11-2

1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No.: B2782614
CAS No.: 1421513-11-2
M. Wt: 293.411
InChI Key: DXJBUFGXOJQUDK-UHFFFAOYSA-N
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Description

1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is a synthetic organic compound that features a unique structure combining a cyclohexylpiperazine moiety with an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of Cyclohexylpiperazine: Cyclohexylamine reacts with piperazine in the presence of a suitable catalyst to form cyclohexylpiperazine.

    Azetidinone Formation: The cyclohexylpiperazine is then reacted with an appropriate azetidinone precursor under controlled conditions to form the desired azetidinone ring.

    Coupling Reaction: Finally, the azetidinone derivative is coupled with ethanone under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylpiperazine: Shares the cyclohexylpiperazine moiety but lacks the azetidinone ring.

    Azetidinone Derivatives: Compounds with similar azetidinone structures but different substituents.

Uniqueness

1-(3-(4-Cyclohexylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is unique due to its combination of cyclohexylpiperazine and azetidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-cyclohexylpiperazine-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-13(20)19-11-14(12-19)16(21)18-9-7-17(8-10-18)15-5-3-2-4-6-15/h14-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBUFGXOJQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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